5-Chloro Dasatinib is a derivative of Dasatinib, a potent tyrosine kinase inhibitor primarily used in the treatment of certain types of leukemia and other cancers. Dasatinib itself targets Bcr-Abl and Src family kinases, playing a crucial role in inhibiting cancer cell proliferation. The introduction of a chlorine atom at the fifth position of the Dasatinib structure may enhance its pharmacological properties, making it a subject of interest in medicinal chemistry.
Dasatinib was originally developed by Bristol-Myers Squibb and has been extensively studied since its approval by the United States Food and Drug Administration in 2006 for treating chronic myeloid leukemia and acute lymphoblastic leukemia. The synthesis of 5-Chloro Dasatinib is derived from existing synthetic routes for Dasatinib, with modifications to incorporate the chlorine substituent.
5-Chloro Dasatinib belongs to the class of compounds known as protein kinase inhibitors. It is classified under antineoplastic agents due to its application in cancer therapy.
The synthesis of 5-Chloro Dasatinib follows methodologies similar to those used for Dasatinib but includes specific steps to introduce the chlorine atom at the appropriate position.
The synthetic route aims for high yields at each step, often exceeding those reported for traditional methods, which typically yield between 15% and 49% .
5-Chloro Dasatinib retains the core structure of Dasatinib while integrating a chlorine atom at the fifth position on the aromatic ring.
Data from nuclear magnetic resonance spectroscopy and mass spectrometry can provide insights into its structural integrity and purity.
The chemical reactions involved in synthesizing 5-Chloro Dasatinib include nucleophilic substitutions, electrophilic aromatic substitutions, and condensation reactions.
5-Chloro Dasatinib functions similarly to its parent compound by inhibiting specific tyrosine kinases involved in cancer cell signaling pathways.
Experimental data indicate that similar compounds exhibit dose-dependent inhibition on target kinases, confirming their effectiveness .
The physical and chemical properties of 5-Chloro Dasatinib contribute significantly to its pharmacological profile.
Analyses such as differential scanning calorimetry can provide insights into thermal stability, while high-performance liquid chromatography can assess purity levels.
5-Chloro Dasatinib is primarily investigated for its potential use in oncology as a targeted therapy against various cancers characterized by aberrant tyrosine kinase activity.
5-Chloro Dasatinib (CAS: 2468737-75-7; Chemical Formula: C₂₂H₂₄Cl₂N₇O₂S) is a strategically modified analog of the BCR-ABL/Src kinase inhibitor dasatinib, featuring a chlorine atom at the 5-position of the thiazole-carboxamide moiety. This structural alteration aims to address pharmacokinetic limitations of the parent drug while retaining potent kinase inhibition. The compound is identified as N-(3,6-Dichloro-2-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide and serves as a critical investigative tool for optimizing antineoplastic agents targeting tyrosine kinase-driven malignancies [4].
Dasatinib (SPRYCEL®) is characterized by a multikinase inhibitory pharmacophore comprising:
Derivatives like 5-Chloro Dasatinib conserve this scaffold but introduce targeted substitutions to modulate drug metabolism. Key structural comparisons include:
Table 1: Structural Comparison of Dasatinib and 5-Chloro Dasatinib
Feature | Dasatinib | 5-Chloro Dasatinib |
---|---|---|
Parent Structure | Thiazole-carboxamide | Modified thiazole ring |
C5 Position | Hydrogen | Chlorine atom |
Molecular Weight | 488.01 g/mol (anhydrous) | 522.45 g/mol |
Key Functional Groups | Unsubstituted thiazole | Electronegative Cl at C5 |
Kinase Binding Profile | BCR-ABL, Src, c-KIT, EPHA2 | Similar broad-spectrum inhibition |
The chlorine atom at C5 alters electron distribution within the thiazole ring, potentially enhancing metabolic stability without disrupting critical hydrogen bonding interactions with kinase domains (e.g., BCR-ABL ATP pocket). This conservation of function is evidenced by maintained potency against imatinib-resistant BCR-ABL mutants in analogous compounds [2] [5].
The 5-position modification directly addresses two pharmacological challenges of dasatinib:
Table 2: Impact of Structural Modifications on Dasatinib Metabolism
Modification Site | Intervention | Metabolic Outcome | Efficacy |
---|---|---|---|
para-methylphenyl | Methyl group blocking | Imine-methide formation observed | Ineffective |
para-fluorophenyl | Fluorine substitution | Oxidative defluorination → quinone-imine | Ineffective |
Thiazole C5 | Chlorine substitution | Electron-withdrawing barrier to oxidation | Reduced adduct formation |
Chlorine’s electronegativity (χ = 3.16) disrupts electron-rich sites susceptible to CYP3A4 oxidation. This is substantiated by studies showing that halogenation at electron-rich heterocycles decreases the rate of oxidative metabolism by >50% in human liver microsomes while preserving target engagement [1] [5].
5-Chloro Dasatinib emerged from systematic structure-activity relationship (SAR) investigations initiated post-dasatinib approval (2006):
Table 3: Key Patent Applications for Dasatinib Derivatives
Patent/Application | Priority Date | Key Disclosure | Relevance to 5-Cl-Dasatinib |
---|---|---|---|
EP2918584A1 | 2013 | Intermediate synthesis routes | Adaptable halogenation methodologies |
WO2017144109A1 | 2016 | Solid dispersion formulations | Solubility enhancement strategies |
EP2861589B1 | 2013 | Multicomponent crystals (co-crystals) | Bioavailability optimization |
Current development focuses on:
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: